Cas no 1011-38-7 (3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonitrile)

3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonitrile structure
1011-38-7 structure
Product Name:3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonitrile
CAS-nummer:1011-38-7
MF:C10H8N2O
MW:172.18332195282
CID:1128308
PubChem ID:599007
Update Time:2025-04-20

3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonitrile Chemische en fysische eigenschappen

Naam en identificatie

    • 3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonitrile
    • AC1LCCB2
    • 3-Phenyl-4,5-dihydro-isoxazol-5-carbonitril
    • 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile
    • 5-Cyano-4,5-dihydro-3-phenylisoxazole
    • 3-phenyl-5-cyano-4,5-dihydroisoxazole
    • 4,5-dihydro-3-phenyl-5-isoxazolecarbonitrile
    • SureCN12385481
    • CTK0G8409
    • 3-phenyl-4,5-dihydro-isoxazole-5-carbonitrile
    • 5-Cyan-3-phenyl-2-isoxazolin
    • 5-Isoxazolecarbonitrile, 4,5-dihydro-3-phenyl-
    • AC1LCCB2; 3-Phenyl-4,5-dihydro-isoxazol-5-carbonitril; 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile; 5-Cyano-4,5-dihydro-3-phenylisoxazole; 3-phenyl-5-cyano-4,5-dihydroisoxazole; 4,5-dihydro-3-phenyl-5-isoxazolecarbonitrile; SureCN12385481; CTK0G8409; 3-phenyl-4,5-dihydro-isoxazole-5-carbonitrile; 5-Cyan-3-phenyl-2-isoxazolin; 5-Isoxazolecarbonitrile, 4,5-dihydro-3-phenyl-;
    • 3-Phenyl-2-isoxazoline-5-carbonitrile
    • 4,5-Dihydro-3-phenylisoxazole-5-carbonitrile
    • 3-Phenyl-4,5-dihydroisoxazole-5-carbonitrile
    • 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile #
    • JJLQMPQQWPQNEH-UHFFFAOYSA-N
    • DTXSID00344714
    • SCHEMBL12385481
    • 1011-38-7
    • Inchi: 1S/C10H8N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-5,9H,6H2
    • InChI-sleutel: JJLQMPQQWPQNEH-UHFFFAOYSA-N
    • LACHT: O1C(C#N)CC(C2C=CC=CC=2)=N1

Berekende eigenschappen

  • Exacte massa: 172.063663g/mol
  • Monoisotopische massa: 172.063663g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 257
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Moleculair gewicht: 172.18g/mol
  • XLogP3: 1.6
  • Topologisch pooloppervlak: 45.4Ų
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